3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-4-19(24-3,15-8-6-5-7-9-15)13-21-18(22)14-10-11-17(23-2)16(20)12-14/h5-12H,4,13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAERYJPWISHQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-fluoro-4-methoxybenzoic acid with an appropriate amine under suitable conditions.
Introduction of the Phenylbutyl Group: The phenylbutyl group can be introduced through a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a phenylbutyl halide.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core or the phenylbutyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as its activity against specific diseases or conditions.
Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Fluorine and Methoxy Positioning: The 3-fluoro-4-methoxy substitution pattern is critical for modulating electronic and steric effects. In 3-fluoro-4-methoxy-N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide (7c) (), similar substitutions resulted in a compound with notable NMR spectral features (δ 7.52 ppm for aromatic protons) and a molecular ion peak at m/z 327 [M + H]⁺. This suggests that fluorine and methoxy groups enhance stability and interaction with biological targets, such as EP2 receptors .
N-Substituent Variations :
The 2-methoxy-2-phenylbutyl group in the target compound contrasts with the indole-ethyl group in 7c (). Indole-containing analogs often exhibit improved receptor binding due to π-π stacking interactions, whereas the phenylbutyl group may prioritize lipophilicity and membrane permeability.
Enzyme Inhibition Profiles
- PCAF HAT Inhibition: Benzamides with 2-acylamino substituents (e.g., 2-hexanoylamino-1-(3-carboxyphenyl)benzamide in ) showed 71% inhibition at 100 μM, comparable to anacardic acid (68%).
Hyaluronidase Inhibition :
highlights that N-benzyl-substituted benzamides at position 2 (vs. 3) exhibit superior hyaluronidase inhibition. The target compound’s 3-fluoro substitution may reduce steric hindrance compared to bulkier halogens (e.g., chlorine), improving enzyme interaction .
Metabolic Stability and Pharmacokinetics
- Fluorination and Metabolic Resistance: Fluorinated benzamides (e.g., trifluorobenzamide in ) demonstrate enhanced metabolic stability, with a sixfold increase in half-life compared to non-fluorinated analogs. The fluorine in the target compound likely mitigates oxidative metabolism at the benzamide ring .
- CYP Interactions : Fluorinated derivatives generally exhibit fewer CYP enzyme interactions (except CYP3A4), reducing the risk of drug-drug interactions. This trend is expected to extend to the target compound .
Biological Activity
3-Fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and research findings, highlighting its applications in various fields, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C19H22FNO3. The structural features include a fluorine atom and a methoxy group on the benzene ring, along with a complex side chain that enhances its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H22FNO3 |
| Molecular Weight | 325.38 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzamide Core : Reacting 3-fluoro-4-methoxybenzoic acid with an appropriate amine.
- Introduction of the Phenylbutyl Group : Utilizing nucleophilic substitution where the amine reacts with a phenylbutyl halide.
This synthetic route can be optimized for higher yields and purity using scalable reaction conditions.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate their activity, leading to various downstream effects on cellular processes. The presence of fluorine and methoxy groups enhances its binding affinity through hydrophobic interactions and hydrogen bonding.
The exact mechanism remains under investigation; however, preliminary studies suggest that it may inhibit certain enzyme activities or interfere with signaling pathways involved in disease processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzamides have shown effectiveness against various pathogens by inhibiting bacterial growth through enzyme inhibition mechanisms.
Enzyme Inhibition Studies
Studies have demonstrated that benzamide derivatives can act as enzyme inhibitors. The unique structural features of this compound may enhance its potential as a lead compound in drug development targeting specific enzymes involved in disease pathways .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Fluoro-4-methoxybenzeneboronic acid | Contains boronic acid group | Potentially different binding properties |
| 3-Fluoro-4-methoxy-N-(2-methylpropyl)benzamide | Similar benzamide core but different alkyl group | Varying enzyme inhibition profiles |
The structural differences can significantly affect their reactivity and biological activity, making this compound a notable candidate for further investigation.
Q & A
Q. What are the critical parameters for synthesizing 3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide with high yield and purity?
Methodological Answer:
- Coupling Reagents: Use carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation. This minimizes side reactions and improves yield .
- Temperature Control: Conduct reactions at low temperatures (-50°C) to stabilize reactive intermediates and prevent decomposition .
- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane or acetonitrile) enhance solubility of intermediates. Ensure solvents are anhydrous to avoid hydrolysis .
- Purification: Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the compound. Monitor purity via HPLC or TLC .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Mutagenicity Testing: Perform Ames II testing to evaluate mutagenic potential. While structurally similar anomeric amides may show mutagenicity, preliminary data suggest this compound has lower risk, comparable to benzyl chloride .
- Decomposition Risks: Avoid prolonged storage at room temperature. Store under inert gas (argon/nitrogen) at -20°C to mitigate thermal decomposition .
- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods with ≥100 fpm airflow. Conduct hazard assessments per ACS guidelines before scaling reactions .
Q. How can spectroscopic methods characterize this compound?
Methodological Answer:
- NMR Analysis: Use H and C NMR to confirm substituent positions. The fluorine atom at the 3-position will show splitting patterns in H NMR, while methoxy groups resonate at ~3.8–4.0 ppm .
- Mass Spectrometry: High-resolution ESI-MS provides exact mass verification (expected [M+H]+: ~387.18 g/mol). Fragmentation patterns confirm the benzamide backbone .
- Fluorometric Studies: Analyze fluorescence intensity under varying pH (2.7–10.1) using 0.1 M HCl/NaOH buffers. This reveals electronic effects of substituents on photophysical properties .
Advanced Research Questions
Q. How to design experiments to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace fluorine with chlorine or methoxy with ethoxy) and compare bioactivity. Use parallel synthesis to generate a library of derivatives .
- In Vitro Assays: Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) to identify key functional groups. IC values quantify potency .
- Data Correlation: Apply multivariate analysis (e.g., PCA or QSAR models) to link structural features (e.g., logP, steric bulk) with activity trends .
Q. What computational methods can predict biological targets or binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into protein pockets (e.g., GPCRs or ion channels). Prioritize targets with high Glide scores (< -6 kcal/mol) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between methoxy groups and Ser/Thr residues) and RMSD values .
- Pharmacophore Modeling: Identify essential features (e.g., fluorine as a hydrogen bond acceptor) using MOE or Phase. Validate with experimental IC data .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., same cell lines, serum-free media). Use reference compounds (e.g., staurosporine for kinase inhibition) as internal controls .
- Meta-Analysis: Aggregate data from multiple studies (e.g., ChEMBL or PubChem BioAssay) and apply statistical weighting to account for variability in protocols .
- Mechanistic Studies: Use CRISPR-edited cell lines to isolate target pathways. For example, knockout of a suspected receptor can confirm its role in observed activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
